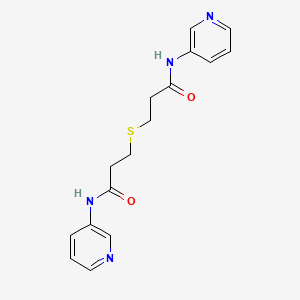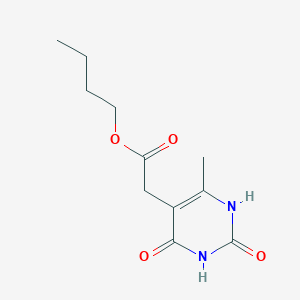![molecular formula C20H17ClN2O5S B4580994 2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4580994.png)
2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethoxyphenyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar thiazolidinone derivatives involves multiple steps, starting from base compounds and proceeding through condensation, acylation, and other chemical reactions. For example, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides involves reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides (K. Sunder & Jayapal Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is confirmed using spectroscopic methods such as NMR, IR, and Mass spectra. These techniques provide detailed information on the chemical structure and the arrangement of atoms within the molecule, essential for understanding the compound's chemical behavior (M. Lelyukh et al., 2021).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in various chemical reactions due to their reactive sites, such as the carbonyl group and nitrogen atoms in the thiazolidine ring. These reactions can include nucleophilic additions, substitutions, and the formation of new bonds, contributing to the compound's versatility in chemical synthesis and modifications for desired properties (K. Saravanan et al., 2016).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are influenced by the compound's molecular structure and can be studied through crystallography and other physical characterization methods (P. Yu et al., 2014).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are defined by their molecular structure. These properties are essential for predicting the compound's behavior in chemical reactions and its potential biological activity (M. Lelyukh et al., 2023).
Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
Research has demonstrated the synthesis of novel compounds related to thiazolidine derivatives, showcasing significant in vitro antibacterial activity against common pathogens like Staphylococcus Aureus, Bacillus Subtilis, Escherichia Coli, and Pseudomonas Aeruginosa. These compounds are synthesized via the condensation of amino-aryl thiazole and chlorosulphonyl benzylidine-thiazolidine dione, highlighting their potential as antibacterial agents (Juddhawala, Parekh, & Rawal, 2011).
Antifungal and Antibacterial Agents
Another study focused on the synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[4-oxo-2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamide derivatives, evaluating their antibacterial and antifungal activities. Compounds with specific phenyl groups attached to the thiazolidinone ring exhibited notable activity against bacterial and fungal strains, making them promising candidates for further pharmacological testing (Kumar et al., 2012).
Hypoglycemic Activity
A series of 2,4-thiazolidinedione derivatives were synthesized and their hypoglycemic activity was assessed in a Wister albino mice model. This research provides insight into the potential use of these compounds as treatments for diabetes, with some derivatives showing promising hypoglycemic activity (Nikalje, Deshp, & Une, 2012).
Anti-inflammatory Activity
Investigations into thiazolidine-2,4-dione derivatives have also identified compounds with significant inhibitory effects on nitric oxide synthase and cyclooxygenase-2, surpassing the performance of commercial anti-inflammatory drugs in some cases. These findings suggest a potential therapeutic application for inflammatory diseases (Ma et al., 2011).
Propriétés
IUPAC Name |
2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S/c1-27-15-8-7-14(10-16(15)28-2)22-18(24)11-23-19(25)17(29-20(23)26)9-12-3-5-13(21)6-4-12/h3-10H,11H2,1-2H3,(H,22,24)/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCJHNVYTUHINX-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-chloro-4-[(4-ethylbenzyl)amino]benzoic acid](/img/structure/B4580932.png)
![5-[4-(diphenylmethyl)-1-piperazinyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4580940.png)

![4-[(4-methylphenyl)sulfonyl]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4580950.png)
![2-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4580957.png)
![1-phenylethanone O-{[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}oxime](/img/structure/B4580960.png)
![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4580969.png)
![3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4580976.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(3-nitrophenyl)acetamide](/img/structure/B4580983.png)
![5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4580987.png)
![[3-(2-methylbenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B4581008.png)